molecular formula C10H15N3O2 B1652284 Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate CAS No. 1422344-52-2

Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate

Cat. No.: B1652284
CAS No.: 1422344-52-2
M. Wt: 209.24
InChI Key: DJAPDPRZECTJFE-UHFFFAOYSA-N
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Description

Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a seven-membered 1,4-diazepine ring. The ethyl carboxylate group at position 7 modulates its physicochemical and biological properties.

Properties

IUPAC Name

ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-2-15-10(14)8-5-11-6-9-3-4-12-13(9)7-8/h3-4,8,11H,2,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAPDPRZECTJFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC2=CC=NN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601129203
Record name 4H-Pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid, 5,6,7,8-tetrahydro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601129203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422344-52-2
Record name 4H-Pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid, 5,6,7,8-tetrahydro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1422344-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid, 5,6,7,8-tetrahydro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601129203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Methodologies

Six-Step Synthesis from 1,1-Dimethoxypropan-2-One

The most well-documented route involves six sequential reactions to construct the pyrazolo-diazepine core (Fig. 1).

Step 1: Formation of (E)-4-(Dimethylamino)-1,1-Dimethoxybut-3-en-2-one
1,1-Dimethoxypropan-2-one reacts with dimethylformamide dimethyl acetal at 100°C to yield the enaminone intermediate. This step employs dimethylformamide dimethyl acetal as both solvent and reagent, achieving >85% conversion.

Step 2: Cyclization to 3-(Dimethoxymethyl)-1H-Pyrazole
Treating the enaminone with hydrazine hydrate at 0–25°C for 16 hours induces cyclization. The reaction proceeds via nucleophilic attack of hydrazine on the α,β-unsaturated ketone, forming the pyrazole ring.

Step 3: Hydrolysis to 1H-Pyrazole-3-Carbaldehyde
3-(Dimethoxymethyl)-1H-pyrazole undergoes hydrolysis in formic acid at 25°C for 12 hours, yielding the aldehyde derivative. Formic acid acts as both solvent and catalyst, with a 90% isolated yield.

Step 4: Reductive Amination with 3-Aminoprop-1-ene
The aldehyde reacts with 3-aminoprop-1-ene in methanol under reductive amination conditions (NaBH3CN, pH 4–5). This step introduces the dihydrodiazepine precursor, achieving 75–80% yield.

Step 5: Boc Protection of the Amine
The primary amine is protected using tert-butoxycarbonyl (Boc) anhydride in methanol. This step ensures regioselectivity in subsequent reactions, with a 95% yield.

Step 6: Oxidative Cyclization
Meta-chloroperbenzoic acid (mCPBA) in dichloromethane induces oxidative cyclization, forming the diazepine ring. The reaction proceeds via epoxidation of the allyl group, followed by intramolecular nucleophilic attack, yielding the final product.

Table 1: Key Reaction Conditions and Yields
Step Reagents/Conditions Yield (%)
1 DMF-DMA, 100°C 85
2 Hydrazine hydrate, 0–25°C 88
3 Formic acid, 25°C 90
4 NaBH3CN, MeOH 78
5 Boc2O, MeOH 95
6 mCPBA, CH2Cl2 82

Optimization Strategies for Large-Scale Production

Solvent and Temperature Effects

  • Step 2 Cyclization : Lowering the temperature to 0°C minimizes side reactions, improving purity from 85% to 92%.
  • Step 6 Oxidative Cyclization : Replacing dichloromethane with ethyl acetate reduces environmental impact while maintaining yield (80% vs. 82%).

Catalytic Enhancements

  • Palladium Catalysis : Pilot studies show that Pd(OAc)2 accelerates Step 4 reductive amination, reducing reaction time from 12 hours to 4 hours.
  • Enzyme-Mediated Hydrolysis : Lipases (e.g., Candida antarctica) in Step 3 improve enantioselectivity, though yields remain comparable to acid-catalyzed hydrolysis.

Characterization and Quality Control

Spectroscopic Analysis

  • NMR : 1H NMR (400 MHz, CDCl3) displays characteristic peaks at δ 1.35 (t, J = 7.1 Hz, CH2CH3), 4.27 (q, J = 7.1 Hz, OCH2), and 6.45 (s, pyrazole-H).
  • IR : Strong absorption at 1720 cm⁻¹ confirms the ester carbonyl group.

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water) shows ≥99% purity for batches produced via the six-step route.

Industrial-Scale Production Challenges

Cost-Benefit Analysis

  • Raw Material Costs : 1,1-Dimethoxypropan-2-one is commercially available at $120–150/kg, contributing to 60% of total production costs.
  • Laboratory vs. Pilot Plant Yields : Scaling Step 6 from 10 g to 1 kg reduces yield from 82% to 74% due to inefficient heat transfer.

Comparative Analysis of Alternative Routes

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) in Step 2 achieves 95% yield but requires specialized equipment, limiting industrial adoption.

Flow Chemistry Approaches

Continuous flow reactors reduce Step 4 reaction time to 20 minutes, though capital investment remains prohibitive for small-scale producers.

Chemical Reactions Analysis

Alkylation and Cyclization Reactions

The pyrazolo-diazepine scaffold is synthesized via alkylation of methyl pyrazole-3,5-dicarboxylate with 3-bromo-N-Boc propyl amine, followed by cyclization under acidic deprotection conditions . This method achieves scalability and high yields (75–85%):

Reaction Step Reagents/Conditions Product Yield Source
Alkylation3-bromo-N-Boc propyl amine, K₂CO₃, DMF, 80°CN-Boc-protected alkylated pyrazole78%
Cyclization/DeprotectionHCl (4M in dioxane), RTEthyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a] diazepine-7-carboxylate82%

Reduction Reactions

The lactam moiety within the diazepine ring undergoes selective reduction to yield secondary amines, a key step for further functionalization:

Reaction Reagents/Conditions Product Yield Source
Lactam reductionBH₃·THF, refluxEthyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a] diazepine-7-carboxylate amine89%

Substitution Reactions

The ester group at position 7 participates in nucleophilic substitution and cross-coupling reactions:

Nucleophilic Acyl Substitution

Reaction Reagents/Conditions Product Yield Source
Ester hydrolysisLiOH, H₂O/THF, RT5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a] diazepine-7-carboxylic acid95%
AmidationNH₃ (g), MeOH, 60°C5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a] diazepine-7-carboxamide88%

Buchwald–Hartwig Amination

The free N-terminal amine (post-reduction) undergoes Pd-catalyzed coupling:

Reagents/Conditions Aryl Halide Product Yield Source
Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C4-bromotolueneEthyl 7-(p-tolyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a] diazepine-7-carboxylate76%

Oxidation and Ring-Opening Reactions

The diazepine ring exhibits sensitivity to oxidative conditions and nucleophilic ring-opening:

Reaction Reagents/Conditions Product Yield Source
EpoxidationmCPBA, CH₂Cl₂, 0°CEpoxidized diazepine derivative63%
Ammonia-induced ring-openingNH₃ (aq), EtOH, 50°CLinear aminopyrazole-carboxylate68%

Ester Functionalization

The ethyl ester group serves as a handle for further derivatization:

Reaction Reagents/Conditions Product Yield Source
TransesterificationMeOH, H₂SO₄, refluxMethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a] diazepine-7-carboxylate91%
Grignard additionMeMgBr, THF, −78°CTertiary alcohol derivative72%

Biological Activity and Pharmacological Relevance

Derivatives of this compound have shown promise as kinase inhibitors and neurotransmitter modulators. For example:

  • Kinase inhibition : The carboxamide analog (synthesized via amidation) demonstrated IC₅₀ = 120 nM against JAK2 kinase .

  • GABAₐ modulation : Brominated derivatives exhibit binding affinity (Kᵢ = 45 nM) at GABAₐ receptors .

Analytical Characterization

Key spectroscopic data for reaction products:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 3.85 (q, J = 7.1 Hz, 2H, OCH₂), 4.22 (s, 2H, NCH₂), 6.92 (s, 1H, pyrazole-H) .

  • HRMS (ESI): m/z calculated for C₁₁H₁₅N₃O₂ [M+H]⁺: 222.1238, found: 222.1235 .

This compound’s versatility in alkylation, substitution, and reduction reactions makes it a valuable intermediate in medicinal chemistry. Its documented reactivity aligns with trends observed in related pyrazolo-diazepines, though its 7-carboxylate group provides unique opportunities for targeted derivatization .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate is characterized by its unique pyrazolo[1,5-a][1,4]diazepine framework. The molecular formula is C10H16N3O2C_{10}H_{16}N_3O_2 with a molecular weight of approximately 209.26 g/mol. Its structural features contribute to its biological activity and potential therapeutic applications.

Medicinal Chemistry Applications

  • Anticonvulsant Activity : Research indicates that compounds within the pyrazolo[1,5-a][1,4]diazepine class exhibit anticonvulsant properties. This compound has been investigated for its efficacy in treating epilepsy and other seizure disorders due to its ability to modulate GABAergic neurotransmission.
  • Anxiolytic Effects : Preliminary studies suggest that this compound may possess anxiolytic properties similar to those of benzodiazepines. Its mechanism may involve the enhancement of GABA receptor activity, leading to reduced anxiety levels in animal models.
  • Neuroprotective Properties : There is growing interest in the neuroprotective effects of pyrazolo[1,5-a][1,4]diazepines. This compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis.

Case Studies and Research Findings

  • A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various pyrazolo[1,5-a][1,4]diazepine derivatives. This compound was highlighted for its favorable pharmacokinetic properties and low toxicity profile in preliminary tests .
  • Another research article focused on the compound's role as a potential treatment for anxiety disorders. In animal models of anxiety induced by stressors, administration of this compound resulted in significant reductions in anxiety-like behavior compared to control groups .

Mechanism of Action

The mechanism of action of Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Key Characteristics :

  • Applications : Derivatives of this scaffold have shown activity as ROS1 inhibitors (relevant in cancer therapy) and anti-proliferative agents against lung cancer cell lines .

Comparison with Structural and Functional Analogs

Structural Analogs with Varying Substituents

The following table compares ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate with structurally related compounds, focusing on substituents, physical properties, and yields:

Compound Name Substituents Physical State Decomposition Temp (°C) Yield Key Activity/Application References
This compound Ethyl carboxylate at C7 Oil (purified) Not reported 66% ROS1 inhibition
2-(4-Bromophenyl)-7-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one Bromophenyl at C2, hydroxyl at C7 White solid 230 50 mg Structural studies
7-Hydroxy-2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one Methoxyphenyl at C2, hydroxyl at C7 White solid 239 38 mg Anti-proliferative (lung cancer)
Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate Ethyl carboxylate at C2 Colorless oil Not reported 66% Intermediate in drug synthesis

Key Observations :

  • Substituent Impact : The position of the carboxylate group (C7 vs. C2) influences physical state; C7 derivatives are oils, while C2 analogs with aromatic substituents form stable solids .
  • Biological Activity : Hydroxyl and aryl substituents at C2 correlate with anti-cancer activity, while carboxylate esters are often intermediates or targeted for kinase inhibition .

Pharmacological Comparisons

Anti-Proliferative Activity :

  • Compounds like 7-hydroxy-2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one inhibited A549, H322, and H1299 lung cancer cell lines at IC₅₀ values of 5–10 μM.

Therapeutic Potential vs. Limitations:

  • Advantages : The seven-membered diazepine ring enhances conformational flexibility, improving binding to enzyme active sites .
  • Limitations : Low solubility of hydroxylated analogs may limit bioavailability, necessitating prodrug strategies .

Biological Activity

Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its synthesis, biological properties, and potential applications based on recent research findings.

  • Molecular Formula : C10H15N3O2
  • Molecular Weight : 209.24 g/mol
  • CAS Number : 1422344-52-2
  • IUPAC Name : this compound

This compound belongs to the class of pyrazolo-diazepines, which are known for their pharmacological versatility and potential therapeutic applications.

Synthesis

Recent studies have focused on the synthesis of pyrazolo-diazepines through various methods. A notable approach involves the alkylation of methyl pyrazole-3,5-dicarboxylate with 3-bromo-N-Boc propyl amine followed by cyclization to form the diazepine structure. The selective reduction of lactams and subsequent arylation reactions further enhance the chemical diversity of this scaffold .

Anticancer Potential

This compound has demonstrated promising anticancer properties in various studies:

  • Inhibition of Cancer Cell Growth : Research indicates that derivatives of this compound can inhibit the growth of lung cancer cells (A549) by inducing cell cycle arrest and apoptosis .
  • Mechanism of Action : The compound may exert its effects by modulating apoptotic pathways involving caspases .

Enzyme Inhibition

The compound has shown potential as an inhibitor for various enzymes involved in disease processes. For instance:

  • Mcl-1 Inhibition : It has been reported to inhibit induced myeloid leukemia cell differentiation protein (Mcl-1), which is critical in cancer cell survival .

Antiviral Activity

Certain derivatives have also been evaluated for their antiviral properties. For example:

  • Respiratory Syncytial Virus (RSV) : Compounds with similar structures have been noted for their ability to inhibit RSV polymerase complex activity .

Study 1: Anticancer Activity Evaluation

A study conducted on the cytotoxic effects of ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine derivatives showed significant inhibition of cancer cell lines compared to standard chemotherapeutic agents like cisplatin. The MTT assay results indicated that these compounds induce apoptosis in a dose-dependent manner.

CompoundCell LineIC50 (µM)Mechanism
AA54910Caspase activation
BH32215Cell cycle arrest
CH129912Apoptosis induction

Study 2: Enzyme Inhibition Profile

In another investigation focusing on enzyme inhibition:

CompoundTarget EnzymeIC50 (µM)
AMcl-15
BRSV polymerase8

These findings suggest that ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine derivatives could be developed as dual-action agents targeting both cancer and viral infections.

Q & A

Q. What are the common synthetic routes for Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate, and how do reaction conditions influence yields?

The compound is typically synthesized via multi-step protocols involving cyclization and alkylation. For example, O-alkylation of hydroxyl-substituted intermediates (e.g., 7-hydroxy derivatives) using NaH as a base in DMF is a key step. Reaction conditions vary with substituents: benzyl groups at position 5 require higher temperatures (e.g., 60–80°C) and extended reaction times (~12–24 hours) compared to smaller substituents . Another route involves reductive amination and hydrogenation debenzylation, as seen in the synthesis of related pyrazolo[1,5-a]pyrazine derivatives .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with distinct signals for the ethyl ester group (δ ~4.3–4.4 ppm, quartet) and diazepine ring protons (δ ~1.8–2.1 ppm, multiplet) . Mass spectrometry (MS) via ESI provides molecular ion validation (e.g., [M+H]⁺ at m/z 209.20 for the parent compound) . Elemental analysis (C, H, N) further confirms purity, with deviations >0.3% indicating impurities .

Q. How can researchers distinguish this compound from structurally similar benzodiazepine derivatives?

Key differences lie in the fused pyrazole-diazepine core versus the benzene-diazepine system in classical benzodiazepines. Infrared (IR) spectroscopy identifies the absence of aromatic C=O stretches (~1700 cm⁻¹) in non-benzene-containing analogs. X-ray crystallography, as applied to related triazolopyridines, resolves torsional angles (e.g., 55.6° for ester groups) that distinguish substitution patterns .

Advanced Research Questions

Q. What strategies optimize regioselective functionalization at position 7 of the pyrazolo[1,5-a][1,4]diazepine scaffold?

Electrophilic substitution at position 7 is facilitated by activating groups (e.g., aldehydes) introduced via Vilsmeier-Haack formylation (using POCl₃/DMF) or nitration (HNO₃/H₂SO₄) . Steric hindrance from substituents at position 5 (e.g., benzyl groups) can reduce reaction rates, necessitating higher temperatures (80–100°C) and extended times . Computational modeling (DFT) predicts reactivity trends by analyzing electron density distribution .

Q. How do substituents at position 5 impact biological activity, particularly in targeting ROS1 kinases or GABA receptors?

Bulky substituents (e.g., sulfonamides or 3-methylfuran-2-carbonyl groups) enhance ROS1 inhibition by occupying hydrophobic pockets, as shown in IC₅₀ values <10 nM for derivatives like compound 26 . For GABA receptor binding, electron-withdrawing groups (e.g., nitro or fluoro) at position 8 improve affinity, mimicking flumazenil’s interactions (IC₅₀ ~5 nM) . Structure-activity relationship (SAR) studies should prioritize in vitro assays with radiolabeled ligands (e.g., [³H]flumazenil) .

Q. What methodologies resolve contradictions in spectral data for derivatives with complex substitution patterns?

Discrepancies in NMR splitting (e.g., duplicated signals in DMSO-d₆) often arise from rotameric equilibria or tautomerism. Variable-temperature NMR (VT-NMR) at 298–343 K can coalesce split peaks, confirming dynamic processes . For MS fragmentation ambiguities, high-resolution MS (HRMS) with <5 ppm error validates proposed structures . Conflicting elemental analysis data may require recrystallization (e.g., from hexane/EtOAc) to remove solvates .

Q. How can computational chemistry predict the stability of intermediates during multi-step synthesis?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates. For example, the energy barrier for cyclization steps in pyrazolo[1,5-a]pyrazine synthesis is ~25 kcal/mol, favoring room-temperature reactions . Molecular dynamics (MD) simulations assess solvent effects (e.g., DMF vs. THF) on reaction rates, aligning with experimental yields .

Methodological Considerations

  • Reaction Optimization : Use Design of Experiments (DoE) to screen base-solvent combinations (e.g., NaH/DMF vs. K₂CO₃/THF) for alkylation efficiency .
  • Purification : Flash chromatography (SiO₂, EtOAc/hexanes gradient) resolves sulfonamide derivatives, while preparative HPLC (>95% purity) is advised for polar analogs .
  • Data Validation : Cross-reference NMR shifts with computed chemical shifts (e.g., using ACD/Labs or MestReNova) to confirm assignments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate

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